N-Ethyl-N-Isopropyl-3-Methyl-5-{[(2s)-2-(Pyridin-4-Ylamino)propyl]oxy}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-ISOPROPYL-3-METHYL-5-{[(2S)-2-(PYRIDIN-4-YLAMINO)PROPYL]OXY}BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methyl-5-hydroxybenzoic acid with appropriate reagents to introduce the N-ethyl and N-isopropyl groups.
Introduction of the Pyridin-4-ylamino Group: The pyridin-4-ylamino group is introduced through a nucleophilic substitution reaction, where the hydroxyl group on the benzamide core is replaced by the pyridin-4-ylamino group.
Final Coupling: The final step involves coupling the intermediate product with (2S)-2-(pyridin-4-ylamino)propyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-ISOPROPYL-3-METHYL-5-{[(2S)-2-(PYRIDIN-4-YLAMINO)PROPYL]OXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-ETHYL-N-ISOPROPYL-3-METHYL-5-{[(2S)-2-(PYRIDIN-4-YLAMINO)PROPYL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of prothrombin, thereby affecting blood coagulation processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar N,N-dialkyl-m-toluamide structure.
N,N-Dimethyl-m-toluamide: Another compound in the same class with different alkyl substituents.
Uniqueness
N-ETHYL-N-ISOPROPYL-3-METHYL-5-{[(2S)-2-(PYRIDIN-4-YLAMINO)PROPYL]OXY}BENZAMIDE is unique due to the presence of the pyridin-4-ylamino group and the specific arrangement of its alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
263553-21-5 |
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Molecular Formula |
C21H29N3O2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-propan-2-yl-5-[(2S)-2-(pyridin-4-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C21H29N3O2/c1-6-24(15(2)3)21(25)18-11-16(4)12-20(13-18)26-14-17(5)23-19-7-9-22-10-8-19/h7-13,15,17H,6,14H2,1-5H3,(H,22,23)/t17-/m0/s1 |
InChI Key |
JMPSZYHYDMQFEO-KRWDZBQOSA-N |
Isomeric SMILES |
CCN(C(C)C)C(=O)C1=CC(=CC(=C1)C)OC[C@H](C)NC2=CC=NC=C2 |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=CC(=CC(=C1)C)OCC(C)NC2=CC=NC=C2 |
Origin of Product |
United States |
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